molecular formula C12H26O4 B8487153 10-hydroxydecyl Acetate CAS No. 59694-62-1

10-hydroxydecyl Acetate

Cat. No. B8487153
M. Wt: 234.33 g/mol
InChI Key: PEXZQIZCTMUAFW-UHFFFAOYSA-N
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Patent
US04314071

Procedure details

A solution of 4.36 g (25 mmoles) of 1,10-decanediol in 100 ml (1.77 moles) of glacial acetic acid was mixed with 130 ml (7.22 moles) of H2O containing 0.25 ml (4.5 mmoles) of conc. H2SO4. This mixture, itself at room temperature, was then extracted continuously for two days using refluxing cyclohexane. The cyclohexane layer was then cooled to room temperature and 0.78 g (18% recovery) of crystalline 1,10-decanediol was recovered by simple filtration of this nonpolar organic phase. The cyclohexane was then removed from the filtrate under reduced pressure, affording 4.28 g (approximately 79% yield--97% based on recovered starting material of product. GC analysis showed the presence of less than 2% starting diol; the ratio of monoester to diester was 20 to 1. Hence the desired monoester was approximately 95% pure.
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,10-decanediol monoacetate
Yield
79%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][OH:11].[C:13](O)(=[O:15])[CH3:14].O.OS(O)(=O)=O>>[C:13]([O:12][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][OH:11])(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
4.36 g
Type
reactant
Smiles
C(CCCCCCCCCO)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
130 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
This mixture, itself at room temperature, was then extracted continuously for two days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
using refluxing cyclohexane
FILTRATION
Type
FILTRATION
Details
0.78 g (18% recovery) of crystalline 1,10-decanediol was recovered by simple filtration of this nonpolar organic phase
CUSTOM
Type
CUSTOM
Details
The cyclohexane was then removed from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
affording 4.28 g (approximately 79% yield--97%
CUSTOM
Type
CUSTOM
Details
on recovered

Outcomes

Product
Name
1,10-decanediol monoacetate
Type
Smiles
C(C)(=O)OCCCCCCCCCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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